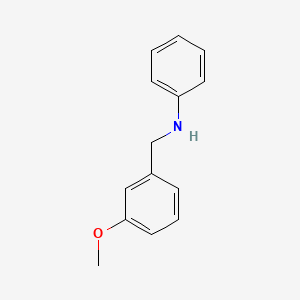
N-(3-Methoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzyl moiety, which is further connected to an aniline structure. The molecular formula of this compound is C14H15NO, and it has a molecular weight of 213.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxybenzyl)aniline can be synthesized through various methods, including:
Reductive Amination: This method involves the reaction of 3-methoxybenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or alkylated benzyl aniline derivatives.
Scientific Research Applications
N-(3-Methoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Methoxybenzyl)aniline can be compared with other similar compounds, such as:
N-Benzyl Aniline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
N-(4-Methoxybenzyl)aniline: The methoxy group is positioned at the para position, which can influence the compound’s electronic properties and reactivity.
N-(3-Methoxyphenyl)aniline: The methoxy group is directly attached to the phenyl ring, altering its steric and electronic characteristics.
Uniqueness: The presence of the methoxy group at the meta position in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This unique structure can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJLFGPPEXLLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
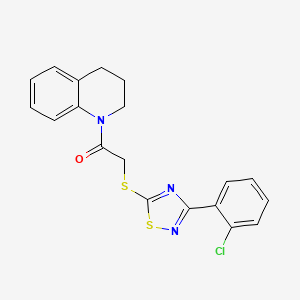
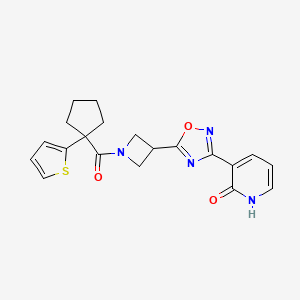

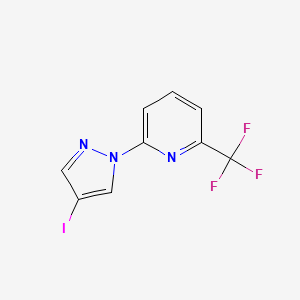
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2741014.png)
![1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2741016.png)
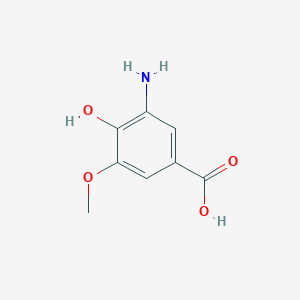
![6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2741019.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)
![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)
![4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2741025.png)
![2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine](/img/structure/B2741028.png)
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)
![6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2741030.png)
